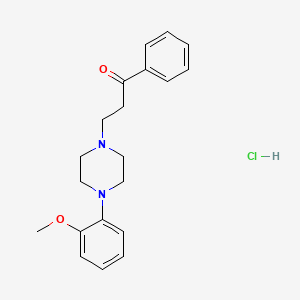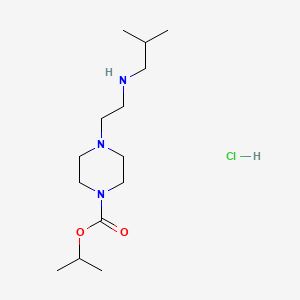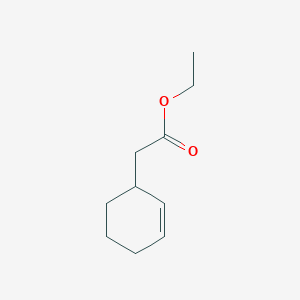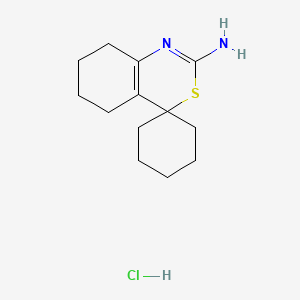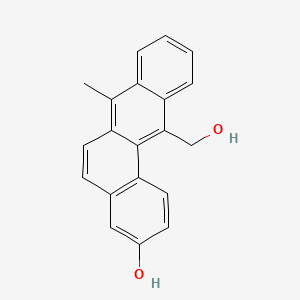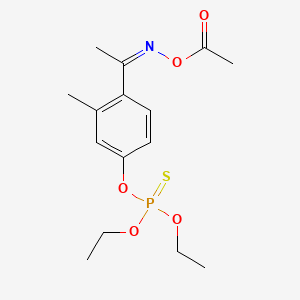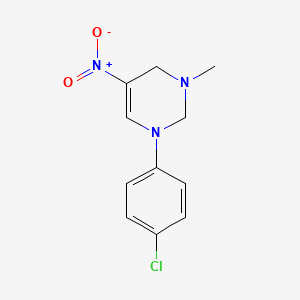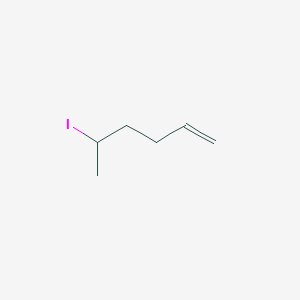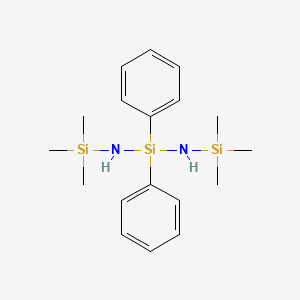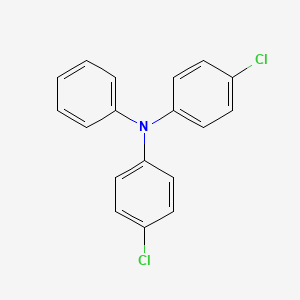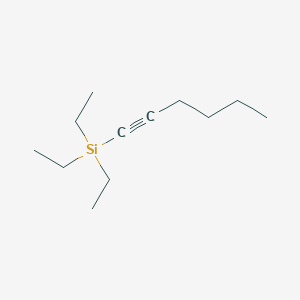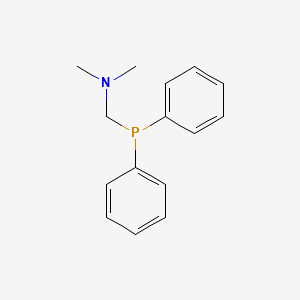
1-(Diphenylphosphanyl)-N,N-dimethylmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Diphenylphosphanyl)-N,N-dimethylmethanamine is an organophosphorus compound characterized by the presence of a phosphanyl group attached to a dimethylmethanamine backbone
Vorbereitungsmethoden
The synthesis of 1-(Diphenylphosphanyl)-N,N-dimethylmethanamine typically involves the reaction of diphenylphosphine with N,N-dimethylmethanamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the deprotonation of diphenylphosphine, allowing it to react with the amine group. The reaction is conducted under an inert atmosphere to prevent oxidation and is typically performed at low temperatures to ensure high yield and purity of the product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Analyse Chemischer Reaktionen
1-(Diphenylphosphanyl)-N,N-dimethylmethanamine undergoes various chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, leading to the formation of secondary phosphines.
Substitution: The phosphanyl group can participate in substitution reactions with halides or other electrophiles, resulting in the formation of new phosphine derivatives.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and halides (e.g., methyl iodide). The major products formed from these reactions depend on the specific conditions and reagents used but generally include phosphine oxides, secondary phosphines, and substituted phosphines.
Wissenschaftliche Forschungsanwendungen
1-(Diphenylphosphanyl)-N,N-dimethylmethanamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals that are utilized in catalysis and material science.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the development of novel drugs targeting specific molecular pathways.
Industry: It is employed in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable complexes with metals.
Wirkmechanismus
The mechanism of action of 1-(Diphenylphosphanyl)-N,N-dimethylmethanamine involves its interaction with molecular targets through the phosphanyl group. This group can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. The compound’s ability to donate electron density to metal centers makes it an effective ligand in homogeneous catalysis, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling.
Vergleich Mit ähnlichen Verbindungen
1-(Diphenylphosphanyl)-N,N-dimethylmethanamine can be compared with other similar compounds, such as:
1,2-Bis(diphenylphosphino)ethane: This compound also contains diphenylphosphanyl groups but has an ethane backbone, making it more flexible and suitable for different coordination environments.
1,1’-Bis(diphenylphosphino)ferrocene: Featuring a ferrocene backbone, this compound is used in catalysis and material science due to its unique redox properties.
1,3-Bis(diphenylphosphino)propane: With a propane backbone, this compound is used as a bidentate ligand in coordination chemistry, forming stable complexes with transition metals.
The uniqueness of this compound lies in its specific structural arrangement, which provides distinct electronic and steric properties, making it suitable for specialized applications in catalysis and material science.
Eigenschaften
CAS-Nummer |
13119-19-2 |
|---|---|
Molekularformel |
C15H18NP |
Molekulargewicht |
243.28 g/mol |
IUPAC-Name |
1-diphenylphosphanyl-N,N-dimethylmethanamine |
InChI |
InChI=1S/C15H18NP/c1-16(2)13-17(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,13H2,1-2H3 |
InChI-Schlüssel |
USJKPRKDNVRCKO-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CP(C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


